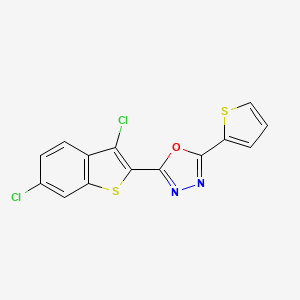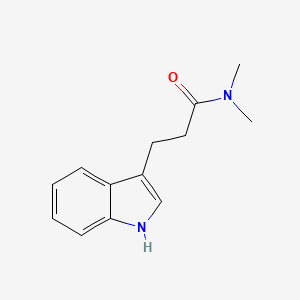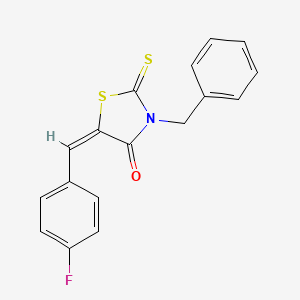![molecular formula C14H21N3O B7459313 1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one](/img/structure/B7459313.png)
1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one, also known as PNU-69176E, is a chemical compound that belongs to the piperazine family. It is a selective antagonist of the dopamine D4 receptor and has been used in scientific research to investigate the role of this receptor in various physiological and pathological processes.
科学研究应用
1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one has been used in various scientific research applications to investigate the role of dopamine D4 receptors in different physiological and pathological processes. For example, it has been used to study the effects of D4 receptor antagonism on cognitive function, addiction, and schizophrenia. 1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one has also been used to investigate the role of D4 receptors in the regulation of insulin secretion and glucose metabolism.
作用机制
1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one acts as a selective antagonist of the dopamine D4 receptor, which is a G protein-coupled receptor that is predominantly expressed in the prefrontal cortex and limbic regions of the brain. By blocking the activation of D4 receptors, 1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one can modulate the activity of dopamine pathways and affect various physiological and pathological processes.
Biochemical and Physiological Effects:
1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one has been shown to have various biochemical and physiological effects, depending on the specific research application. For example, it has been shown to improve cognitive function in animal models of schizophrenia and attention deficit hyperactivity disorder (ADHD). 1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one has also been shown to reduce drug-seeking behavior in animal models of addiction and to improve glucose metabolism in diabetic rats.
实验室实验的优点和局限性
One advantage of using 1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one in lab experiments is its high selectivity for the dopamine D4 receptor, which allows for more specific and targeted investigations of the role of this receptor in different physiological and pathological processes. However, one limitation of using 1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one is its relatively low potency, which may require higher concentrations or longer exposure times to achieve significant effects.
未来方向
There are several future directions for research involving 1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one. One direction is to investigate its effects on other physiological and pathological processes, such as anxiety, depression, and Parkinson's disease. Another direction is to develop more potent and selective D4 receptor antagonists for use in lab experiments and potential therapeutic applications. Additionally, further research is needed to elucidate the molecular mechanisms underlying the effects of 1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one on dopamine pathways and other signaling pathways in the brain and other tissues.
合成方法
The synthesis of 1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one involves the reaction of 1-bromo-4-(pyridin-3-ylmethyl)piperazine with 1-butanone in the presence of a base, such as potassium carbonate, in anhydrous acetone. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one as a white crystalline solid with a melting point of 146-148 °C.
属性
IUPAC Name |
1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-2-4-14(18)17-9-7-16(8-10-17)12-13-5-3-6-15-11-13/h3,5-6,11H,2,4,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFFHENPAGOQSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Cyclohexyl-1-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1-methylurea](/img/structure/B7459245.png)


![5-[[3-Chloro-4-(difluoromethoxy)phenyl]carbamoyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B7459266.png)



![Cyclopropyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7459301.png)
![2-Chloro-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7459315.png)
![4-chloro-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B7459316.png)

![6-cyclopropyl-1-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7459332.png)
![1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459338.png)